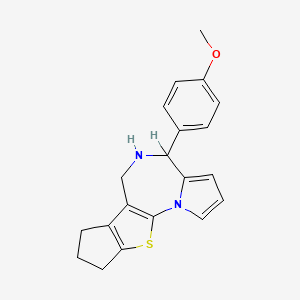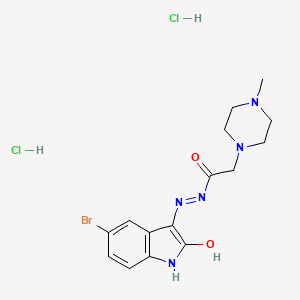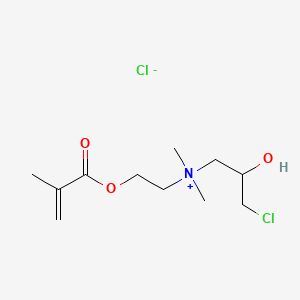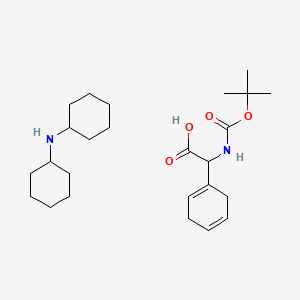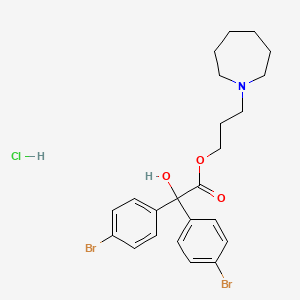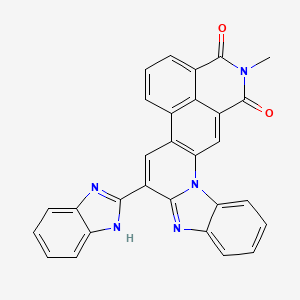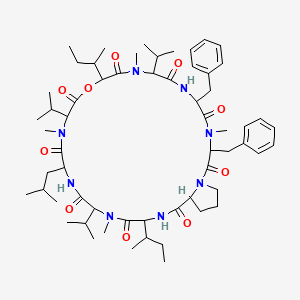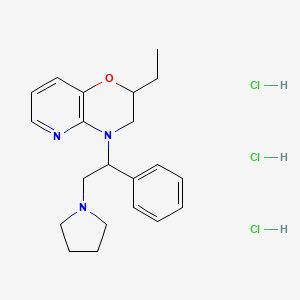
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen or oxygen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazine core, followed by the introduction of the ethyl and phenyl groups, and finally the addition of the pyrrolidinyl moiety. Common reagents used in these steps include alkyl halides, phenylboronic acids, and pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the heterocyclic ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the ring.
Substitution: Various substitution reactions can occur, especially at the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids. This could provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for applications in coatings, adhesives, or other advanced materials.
作用机制
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding or other interactions, leading to its observed effects.
相似化合物的比较
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Other compounds with similar core structures but different substituents.
Phenylpyrrolidine derivatives: Compounds with similar phenyl and pyrrolidine groups but different core structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride lies in its specific combination of functional groups and ring structure. This gives it distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
88966-63-6 |
|---|---|
分子式 |
C21H30Cl3N3O |
分子量 |
446.8 g/mol |
IUPAC 名称 |
2-ethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C21H27N3O.3ClH/c1-2-18-15-24(21-20(25-18)11-8-12-22-21)19(16-23-13-6-7-14-23)17-9-4-3-5-10-17;;;/h3-5,8-12,18-19H,2,6-7,13-16H2,1H3;3*1H |
InChI 键 |
DZEVTZOWARFPMQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


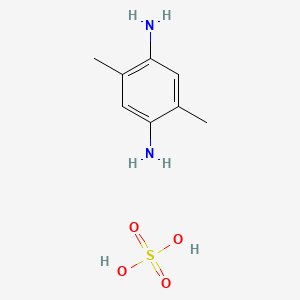

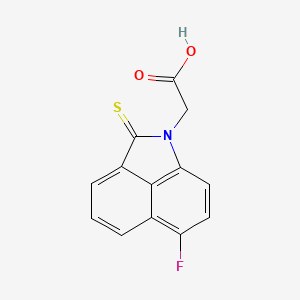
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
